2-(3-Bromo-5-nitrophenyl)acetonitrile is a synthetic organic compound frequently employed as a building block in organic synthesis. [] Its structure comprises a benzene ring with a nitrile group (-CN) and a nitro group (-NO2) at the 1 and 3 positions, respectively, and a bromo substituent at the 5 position. This particular arrangement of functional groups makes it a valuable precursor for constructing various heterocyclic compounds and other complex molecules relevant to materials science and medicinal chemistry.
Developing Sustainable Synthetic Routes: While existing synthetic methods are effective, developing more sustainable and environmentally friendly approaches for its preparation is desirable. This could involve exploring alternative reagents, catalysts, or reaction conditions. []
Computational Studies: Utilizing computational methods like density functional theory (DFT) calculations can provide further insights into the electronic structure, reactivity, and potential applications of 2-(3-Bromo-5-nitrophenyl)acetonitrile. [] Such studies can guide the rational design of novel materials or biologically active compounds.
The compound is cataloged under the CAS number 124840-60-4 and has been referenced in multiple chemical databases such as PubChem and Chemical Book. Its classification as a nitrile indicates that it contains a cyano group (), which is characteristic of its reactivity and applications in organic synthesis.
The synthesis of 2-(3-Bromo-5-nitrophenyl)acetonitrile typically involves several key steps:
The molecular structure of 2-(3-Bromo-5-nitrophenyl)acetonitrile can be described using various structural representations:
InChI=1S/C8H5BrN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2
The compound features a phenyl ring substituted with a bromine atom at the meta position (relative to the acetonitrile group) and a nitro group at the para position. The acetonitrile group is attached directly to the phenyl ring, contributing to the compound's reactivity.
2-(3-Bromo-5-nitrophenyl)acetonitrile participates in several significant chemical reactions:
The mechanism of action for 2-(3-Bromo-5-nitrophenyl)acetonitrile largely depends on its reactivity profile:
These mechanisms illustrate how 2-(3-Bromo-5-nitrophenyl)acetonitrile can serve as a versatile building block in synthetic organic chemistry.
The physical and chemical properties of 2-(3-Bromo-5-nitrophenyl)acetonitrile include:
These properties indicate that the compound is stable under standard conditions but requires careful handling due to its potential reactivity.
The applications of 2-(3-Bromo-5-nitrophenyl)acetonitrile span various fields:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7